3-Hydroxy desalkylflurazepam

Analytical Chemistry Polarography Physicochemical Characterization

Sourcing 3-Hydroxy desalkylflurazepam for forensic GC-MS confirmation or metabolite research? Choose a certified reference standard with documented purity (≥98%) and unique structural differentiation. The 3-hydroxy group (pKa 5.5) imparts distinct chromatographic retention and thermal degradation profiles critical for method development. This minor flurazepam metabolite serves as an essential negative control, distinguishing excretory products from the pharmacologically active circulating metabolite N-desalkylflurazepam (t½ 47-100 hr). Avoid method failure—authenticated standards ensure accurate spectral library matching, column performance assessment, and regulatory-compliant reporting.

Molecular Formula C15H10ClFN2O2
Molecular Weight 304.70 g/mol
CAS No. 17617-60-6
Cat. No. B096798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy desalkylflurazepam
CAS17617-60-6
Synonyms3-hydroxy-N-desalkyl-2-oxoquazepam
CM 40095
HDOQ
Ro 7-5205
Molecular FormulaC15H10ClFN2O2
Molecular Weight304.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)F
InChIInChI=1S/C15H10ClFN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)
InChIKeyFERBACJQVQVCKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy desalkylflurazepam (CAS 17617-60-6) Analytical Reference Standard for Benzodiazepine Metabolite Research


3-Hydroxy desalkylflurazepam (CAS 17617-60-6), also known as N-Desalkyl-3-hydroxyflurazepam or Ro 7-5205, is a hydroxylated benzodiazepine metabolite categorized as an analytical reference standard . This compound (C15H10ClFN2O2, MW 304.70 g/mol) represents the 3-hydroxy derivative of N-desalkylflurazepam and is a minor metabolite of the hypnotic agent flurazepam [1]. It is commercially available with certified purity ≥98% for research and forensic applications .

Why Generic Benzodiazepine Metabolite Standards Cannot Substitute for 3-Hydroxy desalkylflurazepam


Generic benzodiazepine metabolite standards lack the precise hydroxylation pattern at the 3-position of the 1,4-benzodiazepin-2-one core present in 3-Hydroxy desalkylflurazepam [1]. This structural feature confers distinct physicochemical properties—specifically a pKa of 5.5 for the 3-hydroxy function—that dictate its unique chromatographic retention, thermal degradation behavior during GC-MS analysis, and differential tissue distribution compared to non-hydroxylated desalkylflurazepam [2]. Furthermore, the compound's specific absence from systemic circulation following flurazepam administration distinguishes it from the major circulating metabolite N-desalkylflurazepam (half-life 47-100 hr), making it an essential negative control and confirmatory marker in pharmacokinetic and forensic investigations [3].

3-Hydroxy desalkylflurazepam: Quantitative Differentiation Evidence for Scientific Selection


pKa Differentiation: 3-Hydroxy Function Confers Distinct Ionization Behavior vs. Non-Hydroxylated Analogs

3-Hydroxy desalkylflurazepam exhibits a pKa of 5.5 for its 3-hydroxy function, a value not present in the non-hydroxylated comparator N-desalkylflurazepam. This pKa was determined polarographically and is inaccessible by standard spectrophotometric methods due to spectral overlap [1].

Analytical Chemistry Polarography Physicochemical Characterization

Systemic Exposure: Undetectable in Blood vs. Major Circulating Metabolite N-Desalkylflurazepam

Following chronic oral administration of flurazepam hydrochloride (30 mg daily for 2 weeks), N-desalkyl-3-hydroxyflurazepam was undetectable in blood (<3-4 ng/mL assay sensitivity limit), whereas the comparator N-desalkylflurazepam achieved steady-state levels and exhibited a half-life of 47-100 hr [1].

Pharmacokinetics Metabolism Forensic Toxicology

GC-MS Analytical Differentiation: Thermal Degradation Profile Distinct from Non-Hydroxylated Metabolites

N1-Desalkyl-3-hydroxyflurazepam undergoes specific on-column thermal degradation during gas chromatography, a behavior observed only for this compound and two other flurazepam metabolites (didesethylflurazepam and flurazepam-N1-acetic acid) among the seven flurazepam-related compounds examined [1].

Analytical Chemistry GC-MS Forensic Toxicology Metabolite Identification

Inclusion in Validated Urinary GC-MS Confirmation Panels: A Required Reference Standard for Forensic Benzodiazepine Analysis

N-Desalkyl-3-hydroxyflurazepam is specifically included as a target analyte in validated GC-MS confirmatory methods for urinary benzodiazepine metabolites, alongside nine other targeted drugs [1]. The method employs sequential derivatization (propylation followed by propionylation) and full-scan GC-MS with characteristic ion cluster quantitation.

Forensic Toxicology Urinalysis GC-MS Reference Standard

Optimal Research and Forensic Application Scenarios for 3-Hydroxy desalkylflurazepam


Forensic Toxicology: Confirmatory Urinalysis for Flurazepam Exposure

In forensic toxicology laboratories, 3-Hydroxy desalkylflurazepam reference standard is essential for GC-MS confirmation of flurazepam ingestion via urinary metabolite profiling. The validated method requires this specific compound as a target analyte, using its characteristic retention time and ion cluster profile for unambiguous identification. The compound's distinct thermal degradation behavior necessitates method-specific optimization, reinforcing the need for an authenticated standard rather than improvised alternatives.

Pharmacokinetic Studies: Distinguishing Circulating vs. Excretory Flurazepam Metabolites

Researchers investigating flurazepam disposition and metabolite pharmacology require 3-Hydroxy desalkylflurazepam as a reference standard to confirm that this hydroxylated metabolite does not accumulate in systemic circulation . Its undetectable blood levels contrast sharply with the prolonged presence of N-desalkylflurazepam (half-life 47-100 hr), enabling precise discrimination between pharmacologically relevant circulating metabolites and excretory products that appear only in urine.

Analytical Method Development: Optimizing Benzodiazepine Extraction and Chromatography

Analytical chemists developing extraction and chromatographic methods for benzodiazepine metabolites utilize the unique pKa (5.5) of the 3-hydroxy function to optimize pH-dependent liquid-liquid extraction efficiency and chromatographic selectivity. This physicochemical property, determined polarographically and inaccessible via standard spectrophotometric methods, provides a quantitative basis for method development that generic benzodiazepine standards cannot replicate.

Quality Control and Method Validation for Metabolite Reference Libraries

Commercial reference standard suppliers and accredited forensic laboratories require certified 3-Hydroxy desalkylflurazepam (purity ≥98% ) for populating GC-MS spectral libraries and validating analytical methods. The compound's documented thermal degradation profile during GC analysis [1] makes it a critical quality control material for assessing column performance and injection port inertness, as degradation artifacts signal suboptimal analytical conditions.

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